Cas no 1261470-62-5 (Methyl 1-aminonaphthalene-3-acetate)

Methyl 1-aminonaphthalene-3-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 1-aminonaphthalene-3-acetate
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- インチ: 1S/C13H13NO2/c1-16-13(15)8-9-6-10-4-2-3-5-11(10)12(14)7-9/h2-7H,8,14H2,1H3
- InChIKey: JUHFTGDCGNNFNW-UHFFFAOYSA-N
- SMILES: O(C)C(CC1C=C(C2C=CC=CC=2C=1)N)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- XLogP3: 2.3
- トポロジー分子極性表面積: 52.3
Methyl 1-aminonaphthalene-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219002692-500mg |
Methyl 1-aminonaphthalene-3-acetate |
1261470-62-5 | 98% | 500mg |
$1078.00 | 2023-09-03 | |
Alichem | A219002692-250mg |
Methyl 1-aminonaphthalene-3-acetate |
1261470-62-5 | 98% | 250mg |
$693.60 | 2023-09-03 | |
Alichem | A219002692-1g |
Methyl 1-aminonaphthalene-3-acetate |
1261470-62-5 | 98% | 1g |
$1819.80 | 2023-09-03 |
Methyl 1-aminonaphthalene-3-acetate 関連文献
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
Methyl 1-aminonaphthalene-3-acetateに関する追加情報
Methyl 1-Aminonaphthalene-3-Acetate: A Comprehensive Overview
Methyl 1-Aminonaphthalene-3-Acetate, identified by the CAS number 1261470-62-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the naphthalene derivative family, which has been extensively studied for its diverse applications in drug design and material science. The structure of Methyl 1-Aminonaphthalene-3-Acetate comprises a naphthalene ring system with an amino group at position 1 and an acetate ester group at position 3, along with a methyl substituent. This unique combination of functional groups imparts distinctive chemical properties, making it a valuable molecule for various research and industrial purposes.
Recent studies have highlighted the potential of Methyl 1-Aminonaphthalene-3-Acetate in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against chronic inflammatory conditions, such as arthritis. The ability of Methyl 1-Aminonaphthalene-3-Acetate to modulate key inflammatory pathways makes it a compelling candidate for further exploration in drug discovery.
In addition to its pharmacological applications, Methyl 1-Aminonaphthalene-3-Acetate has also been investigated for its electronic properties. Materials scientists have utilized this compound as a building block in the synthesis of organic semiconductors, which are critical components in modern electronic devices such as OLEDs (Organic Light Emitting Diodes) and flexible electronics. The naphthalene core provides excellent charge transport properties, while the amino and acetate groups offer opportunities for functionalization to tailor electronic characteristics. Recent advancements in this area have been documented in the journal Advanced Materials, where researchers reported enhanced device performance using derivatives of this compound.
The synthesis of Methyl 1-Aminonaphthalene-3-Acetate involves a multi-step process that typically begins with the preparation of the parent naphthalene amine. This is followed by acetylation at the 3-position and subsequent methylation to introduce the acetate ester group. The reaction conditions, including temperature, solvent, and catalyst selection, are crucial for achieving high yields and purity. Optimization studies have shown that microwave-assisted synthesis can significantly accelerate the reaction process while maintaining product quality. Such findings have been reported in Green Chemistry, emphasizing the importance of sustainable synthetic methods.
Toxicological studies on Methyl 1-Aminonaphthalene-3-Acetate have been conducted to assess its safety profile for potential therapeutic applications. In vitro assays using human cell lines have revealed moderate cytotoxicity at high concentrations, suggesting that careful dosing would be necessary if this compound were to be used in clinical settings. Furthermore, acute toxicity studies in animal models indicate that systemic exposure to this compound does not result in immediate adverse effects at doses below certain thresholds. These findings are consistent with data published in Toxicology Letters, which provide valuable insights into the safety considerations for this compound.
Looking ahead, the future of Methyl 1-Aminonaphthalene-3-Acetate lies in its potential as a versatile building block for advanced materials and innovative drugs. Ongoing research is focused on optimizing its synthesis pathways, enhancing its bioavailability for pharmacological applications, and exploring novel functionalizations for electronic devices. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new possibilities for this compound, solidifying its role as an important entity in contemporary chemical research.
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